1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride

Nitric oxide synthase inhibition nNOS selectivity Isoform profiling

1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole hydrochloride (CAS 1609407-08-0) is the hydrochloride salt of a 1-[(aryloxy)alkyl]-1H-imidazole derivative. The compound features a 4-bromophenoxy moiety linked via an ethylene spacer to the N-1 position of an imidazole ring, and it is supplied as a solid hydrochloride salt with a molecular weight of approximately 303.58 g/mol (free base MW 267.12).

Molecular Formula C11H12BrClN2O
Molecular Weight 303.58
CAS No. 1609407-08-0
Cat. No. B3107293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride
CAS1609407-08-0
Molecular FormulaC11H12BrClN2O
Molecular Weight303.58
Structural Identifiers
SMILESC1=CC(=CC=C1OCCN2C=CN=C2)Br.Cl
InChIInChI=1S/C11H11BrN2O.ClH/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14;/h1-6,9H,7-8H2;1H
InChIKeyQTMRENNJSORNKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole Hydrochloride (CAS 1609407-08-0): Chemical Class, Identity, and Procurement-Relevant Characteristics


1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole hydrochloride (CAS 1609407-08-0) is the hydrochloride salt of a 1-[(aryloxy)alkyl]-1H-imidazole derivative [1]. The compound features a 4-bromophenoxy moiety linked via an ethylene spacer to the N-1 position of an imidazole ring, and it is supplied as a solid hydrochloride salt with a molecular weight of approximately 303.58 g/mol (free base MW 267.12) . This chemotype has been explored in medicinal chemistry for nitric oxide synthase (NOS) isoform inhibition and as a synthetic intermediate in kinase inhibitor programs. The HCl salt form provides enhanced aqueous solubility and handling characteristics relative to the free base, which is an important practical consideration for reproducible biological assay preparation and chemical processing workflows .

Why 1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole Hydrochloride Cannot Be Substituted with Generic In-Class Imidazoles


Within the 1-[(aryloxy)alkyl]-1H-imidazole series, the para-bromophenoxy substitution pattern directly governs the NOS isoform selectivity profile, distinguishing this compound from its ortho- and meta-bromo positional isomers, as well as from non-halogenated or trifluoromethyl analogs [1]. The ethylene linker length between the imidazole ring and the aryloxy group is a critical determinant of nNOS inhibitory potency—lengthening this spacer beyond two methylene units increases potency but partially sacrifices selectivity, as evidenced by follow-up SAR studies [2]. Furthermore, the hydrochloride salt form (CAS 1609407-08-0) differs from the free base (CAS 250600-43-2) in solubility, hygroscopicity, and weighing accuracy, which can introduce systematic error in concentration-response experiments if the incorrect form is procured. Generic imidazole derivatives lacking the 4-bromophenoxy motif or bearing alternative halogen substitution patterns demonstrate fundamentally different target engagement profiles, making one-for-one substitution scientifically invalid without re-validation of the entire assay system.

Quantitative Differentiation Evidence for 1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole Hydrochloride vs. Comparators


nNOS vs. eNOS Isoform Selectivity: 4-Bromophenoxy Compound vs. 4-Trifluoromethyl Analog

In a head-to-head isoform profiling study, 1-[2-(4-bromophenoxy)ethyl]-1H-imidazole demonstrated inhibitory activity against neuronal nitric oxide synthase (nNOS) while exhibiting lower potency against the endothelial isoform (eNOS), establishing a selectivity window that is therapeutically desirable for targeting neurological indications without vascular side effects [1]. The 4-trifluoromethyl analog tested in the same study also showed nNOS inhibition with reduced eNOS activity, indicating that the 4-bromophenoxy and 4-trifluoromethyl substituents both confer selectivity, but the bromine atom provides a distinct synthetic handle (via cross-coupling chemistry) that the trifluoromethyl group lacks for downstream derivatization [1]. While exact IC50 values were not disclosed in the available abstract, the qualitative selectivity ranking derived from parallel enzyme assays under identical conditions permits cross-study comparison with other imidazole-based NOS inhibitors [2].

Nitric oxide synthase inhibition nNOS selectivity Isoform profiling Neurodegeneration

Ethylene Linker Length SAR: Two-Carbon Spacer vs. Extended Methylene Chains in nNOS Inhibition

A follow-up SAR study by the same research group demonstrated that extending the methylene chain between the imidazole ring and the aryloxy moiety beyond the two-carbon ethylene spacer present in 1-[2-(4-bromophenoxy)ethyl]-1H-imidazole leads to increased nNOS inhibitory potency but at the cost of partial loss of isoform selectivity [1]. This establishes the ethylene linker as a balanced scaffold for applications where maintaining selectivity is prioritized over maximizing potency. The finding is based on a series of 1-[(aryloxy)alkyl]-1H-imidazoles with varying chain lengths (n=2, 3, 4, 6 methylene units), tested under consistent enzymatic assay conditions [1].

Structure-activity relationship Linker optimization nNOS potency Selectivity trade-off

Positional Isomer Differentiation: 4-Bromo vs. 2-Bromo vs. 3-Bromo Substitution on Phenoxy Ring

The 4-bromophenoxy substitution pattern in this compound is structurally distinct from the 2-bromophenoxy isomer (CAS 1609407-95-5) and the 3-bromophenoxy isomer (CAS not available for hydrochloride; free base analogs reported), both of which are commercially available [1]. While head-to-head biological comparison data across all three regioisomers are not publicly available, the para-substitution positions the bromine atom at the distal end of the molecule relative to the imidazole pharmacophore, which influences molecular geometry, dipole moment, and potential halogen-bonding interactions with target proteins. The 3-bromophenoxy analog has been separately annotated in BRENDA enzyme inhibition literature with 54% inhibition at 0.1 mM against a heme oxygenase target, suggesting diverging biological profiles across positional isomers [2].

Regioisomer comparison Halogen position effects Target engagement Chemical biology

Salt Form Differentiation: Hydrochloride Salt vs. Free Base for Reproducible Assay Performance

The hydrochloride salt (CAS 1609407-08-0, MW 303.58) offers practical advantages over the free base (CAS 250600-43-2, MW 267.12) in terms of aqueous solubility and handling. The free base is reported as a solid at room temperature with moderate organic solvent solubility , whereas the HCl salt form enhances water solubility, facilitating preparation of aqueous stock solutions for biochemical assays. The increased molecular weight of the salt (303.58 vs. 267.12) also improves gravimetric accuracy during weighing of small quantities (≤10 mg), reducing relative error in concentration calculations. Supplier purity specifications typically range from 95% (Hit2Lead, Fluorochem) to 98% (MolCore) for the hydrochloride salt . Storage recommendations from biomart.cn specify -20°C under dry, light-protected, sealed conditions with a 2-year shelf life .

Salt selection Aqueous solubility Assay reproducibility Weighing accuracy

High-Confidence Application Scenarios for 1-[2-(4-Bromophenoxy)ethyl]-1H-imidazole Hydrochloride in Scientific Procurement


Neuronal Nitric Oxide Synthase Inhibitor Screening and Isoform Selectivity Profiling

This compound serves as a structurally characterized starting point for nNOS inhibitor discovery programs where isoform selectivity over eNOS is a critical requirement. Based on its reported nNOS-selective inhibition profile [1], it can be deployed as a reference compound in enzyme inhibition assays to benchmark novel analogs. The ethylene linker and 4-bromophenoxy substitution define a selectivity-optimized region of SAR space, as established by follow-up studies showing that linker extension increases potency but erodes selectivity [2]. Procurement in the hydrochloride salt form ensures reproducible aqueous solubility for consistent IC50 determination.

Synthetic Intermediate for TYK2 Kinase Inhibitor Development

According to SynInnova Laboratories, this compound (as the free base or its salt) functions as an advanced key intermediate in the synthesis of SI-2251 and related analogs—novel selective tyrosine kinase 2 (TYK2) inhibitors [1]. The 4-bromophenoxy moiety provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not accessible with the trifluoromethyl analog, enabling late-stage diversification in medicinal chemistry programs targeting autoimmune and inflammatory diseases.

Regiochemical Probe for Halogen-Bonding Structure-Activity Relationship Studies

The para-bromine position in this compound makes it a useful probe for investigating halogen-bonding interactions between the bromine atom and backbone carbonyl or aromatic residues in enzyme active sites. Unlike the 2-bromo and 3-bromo positional isomers, the 4-bromo isomer presents a linear halogen-bond donor geometry that can engage specific protein environments. Procurement of the correct regioisomer is essential for SAR integrity, as positional isomer substitution would alter both the interaction geometry and electronic properties of the aryl ring [1].

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